Physicochemical Differentiation from N-Methyl Analog
Compared with its closest commercially available analog, 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol (CAS 1184372-13-1), the N-ethyl derivative exhibits a higher computed LogP (XLogP3 = 0.9 vs. LogP = 1.41 for the methyl analog, noting different estimation algorithms), a larger molecular weight (212.26 vs. 198.24 g·mol⁻¹), and an identical topological polar surface area (49.5 Ų) [1]. The higher molecular weight and increased carbon count contribute to enhanced van der Waals interactions while the retained TPSA suggests similar hydrogen‑bonding capacity. These differences are significant when fine-tuning lipophilic ligand efficiency (LLE) or optimizing blood‑brain barrier penetration in early‑stage drug discovery [1].
| Evidence Dimension | Computed LogP (XLogP3 vs. standard LogP), Molecular Weight, Topological Polar Surface Area |
|---|---|
| Target Compound Data | MW = 212.26 g·mol⁻¹, XLogP3 = 0.9, TPSA = 49.5 Ų [1] |
| Comparator Or Baseline | CAS 1184372-13-1: MW = 198.24 g·mol⁻¹, LogP = 1.41, TPSA = 49.5 Ų (estimated) |
| Quantified Difference | ΔMW = +14.02 g·mol⁻¹; ΔLogP ≈ –0.5 (algorithm-dependent); ΔTPSA = 0 Ų |
| Conditions | Computed values from PubChem (XLogP3) and ChemSrc (LogP); experimental logP not available |
Why This Matters
The N‑ethyl substituent increases lipophilicity and molecular weight relative to the N‑methyl analog, which can improve membrane permeability and target binding when a slightly larger, more lipophilic moiety is desired without altering hydrogen‑bonding capacity.
- [1] PubChem Compound Summary for CID 53408810, 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol. https://pubchem.ncbi.nlm.nih.gov/compound/53408810 View Source
